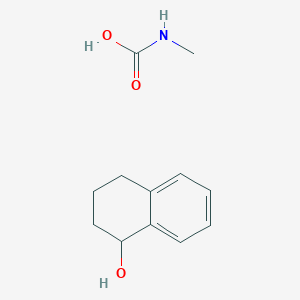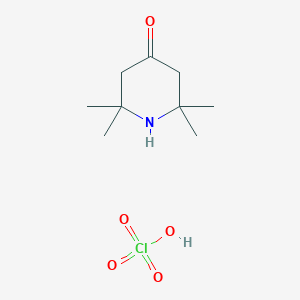![molecular formula C10H20ClO3PS B14588662 Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-47-0](/img/structure/B14588662.png)
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of appropriate phosphonate precursors with chloro-substituted ethenyl compounds and ethylsulfanyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro-substituted ethenyl group can be reduced to form corresponding alkanes.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Corresponding substituted phosphonates.
Applications De Recherche Scientifique
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipropyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
- Dipropyl [2-chloro-2-(propylsulfanyl)ethenyl]phosphonate
- Dipropyl [2-chloro-2-(butylsulfanyl)ethenyl]phosphonate
Uniqueness
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, in particular, differentiates it from similar compounds and may contribute to its specific applications and effectiveness in various fields.
Propriétés
Numéro CAS |
61609-47-0 |
|---|---|
Formule moléculaire |
C10H20ClO3PS |
Poids moléculaire |
286.76 g/mol |
Nom IUPAC |
1-[(2-chloro-2-ethylsulfanylethenyl)-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C10H20ClO3PS/c1-4-7-13-15(12,14-8-5-2)9-10(11)16-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
LIJNQSFCYBXHDN-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C=C(SCC)Cl)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
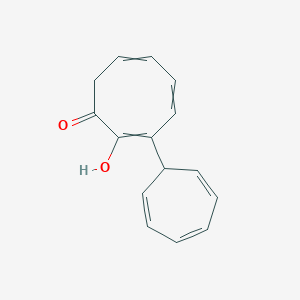

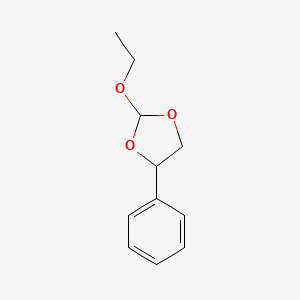
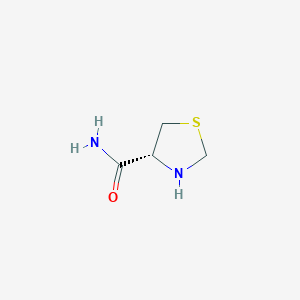
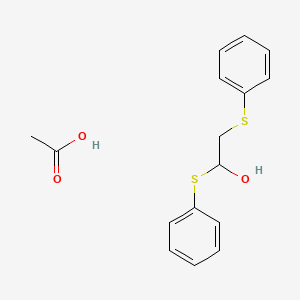

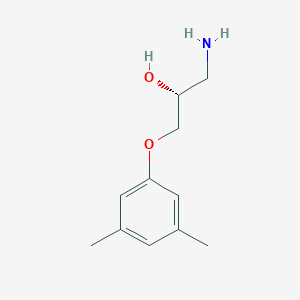
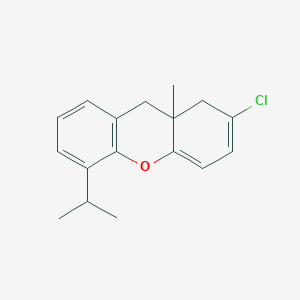

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

